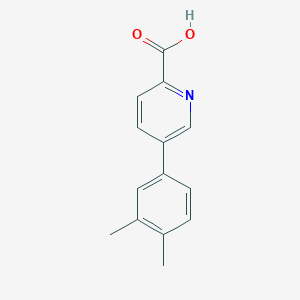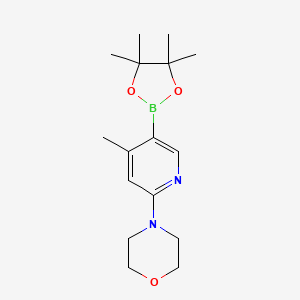
5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid
Descripción general
Descripción
5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid (5-DMPPCA) is a small organic molecule that has been studied extensively in recent years due to its potential applications in scientific research. 5-DMPPCA is a synthetic compound that can be synthesized using a variety of methods, including a reaction between pyridine-2-carboxylic acid and 3,4-dimethylphenyl bromide. It has been found to have a variety of biochemical and physiological effects, and its applications in scientific research have been explored in a number of studies.
Aplicaciones Científicas De Investigación
Coordination Chemistry
5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid plays a role in coordination chemistry. For instance, a study by Nath, Kalita, and Baruah (2011) explores dicarboxylic acid-derived complexes with zinc and copper. These complexes, involving pyridine and water molecules, exhibit unique packing patterns and hydrogen-bond interactions influenced by the orientation of carbonyl groups in carboxylates. This showcases the acid's potential in forming structurally diverse metal complexes (Nath, Kalita, & Baruah, 2011).
Hydrogen-Bonding Networks
Another aspect is its role in forming hydrogen-bonding networks. For example, a 2020 study by Ye and Tanski on a similar compound, 5-(trifluoromethyl)pyridine-2-carboxylic acid, highlights the formation of water-bridged hydrogen-bonding dimers and two-dimensional sheet structures via intermolecular interactions. This implies that this compound could similarly participate in complex hydrogen-bonding arrangements (Ye & Tanski, 2020).
Crystal Engineering
In the field of crystal engineering, the compound shows potential. Arora and Pedireddi (2003) discuss the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules. These assemblies divide into host-guest systems and molecular tape structures, indicative of the diverse structural possibilities that might also be relevant for this compound (Arora & Pedireddi, 2003).
Heterocyclic Chemistry
The compound also finds applications in heterocyclic chemistry. For instance, Potkin et al. (2012) describe the transformation of 5-arylisoxazole-3-carboxylic acids into hydroxamic acids and subsequently into 1,2,5-oxadiazoles. This transformation demonstrates the versatility of pyridine carboxylic acids in synthesizing diverse heterocyclic structures (Potkin et al., 2012).
Synthon Formation
The compound's ability to form synthons is crucial in crystallography. For instance, Long et al. (2014) studied a pyridine-carboxylic acid compound forming acid–acid and acid–pyridine hydrogen-bonding motifs. This study suggests that this compound could form similar synthons, aiding in crystal engineering (Long, Zhou, Parkin, & Li, 2014).
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-11(7-10(9)2)12-5-6-13(14(16)17)15-8-12/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMKSJXLNGZUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)
![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)
![Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-](/img/structure/B1400887.png)




![3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1400900.png)
